molecular formula C19H26N2O2 B2646972 N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361850-58-8

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide

カタログ番号 B2646972
CAS番号: 2361850-58-8
分子量: 314.429
InChIキー: LYDSDPOSKMEFER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide, also known as CMPI, is a small molecule inhibitor that targets the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases.

科学的研究の応用

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied in various scientific research applications. One of the most significant applications is in cancer research, where N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy.

作用機序

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide targets the PP2A protein by binding to its catalytic subunit, inhibiting its activity. PP2A is a critical regulator of many cellular processes, including cell growth, differentiation, and apoptosis. The dysregulation of PP2A has been implicated in various diseases, including cancer, neurodegeneration, and cardiovascular diseases. By inhibiting PP2A, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide can induce cell death in cancer cells and potentially treat various diseases.
Biochemical and Physiological Effects:
N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells by inhibiting PP2A activity. Additionally, N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and cardiovascular diseases. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has also been shown to improve cognitive function in animal models of neurodegeneration.

実験室実験の利点と制限

One advantage of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its specificity for PP2A. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide does not target other phosphatases, making it a useful tool for studying the role of PP2A in various cellular processes. However, one limitation of using N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

将来の方向性

There are several future directions for N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide research. One direction is to further investigate its potential as a cancer therapy. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown promising results in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials. Another direction is to investigate its potential as a therapy for neurodegenerative diseases, such as Alzheimer's disease. N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide has shown to improve cognitive function in animal models, and further studies are needed to determine its potential in humans. Additionally, more studies are needed to investigate the potential of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide in cardiovascular diseases and other diseases where PP2A dysregulation has been implicated.

合成法

The synthesis of N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with cyclooctylmethyl bromide to form N-(cyclooctylmethyl)-4-aminobenzamide. This intermediate is then reacted with propionyl chloride to form N-(cyclooctylmethyl)-4-(propionylamino)benzamide. Finally, the propionyl group is replaced with a prop-2-enoyl group using propargylamine and palladium-catalyzed cross-coupling reaction to yield N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide.

特性

IUPAC Name

N-(cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-18(22)21-17-12-10-16(11-13-17)19(23)20-14-15-8-6-4-3-5-7-9-15/h2,10-13,15H,1,3-9,14H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDSDPOSKMEFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclooctylmethyl)-4-(prop-2-enoylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。